4-(Methylsulfanyl)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylthio)benzaldehyde with urea and benzyl cyanide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group at position 6 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid, bromine, and chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) or kinases, thereby modulating inflammatory pathways or cell proliferation. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
1,3,4-Thiadiazole Derivatives: These compounds share similar sulfur-containing heterocyclic structures and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil are well-known for their therapeutic applications, particularly in cancer treatment.
Uniqueness
4-(Methylthio)-6-oxo-1,2-diphenyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylthio group, carbonitrile, and diphenyl moieties contributes to its versatility in various applications, setting it apart from other pyrimidine derivatives.
Properties
CAS No. |
97242-69-8 |
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Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methylsulfanyl-6-oxo-1,2-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H13N3OS/c1-23-17-15(12-19)18(22)21(14-10-6-3-7-11-14)16(20-17)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
RKCBVYBJIZRPMG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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